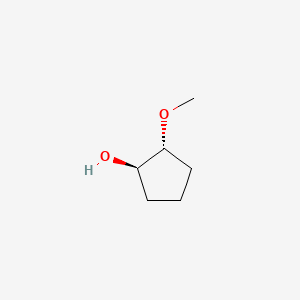
(1R,2R)-2-methoxycyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Methoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C6H12O2. It is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a cyclopentane ring. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclopentane ring, making it an important molecule in stereochemistry and chiral synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation. For instance, the reduction of 2-methoxycyclopentanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a cyclopentanone derivative in the presence of a methanol solvent. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents such as LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Methoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and fragrances.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-methoxycyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-Methoxycyclohexanol: Similar structure but with a six-membered ring.
(1R,2R)-2-Methoxycyclopentanol: Lacks the methoxy group.
(1R,2R)-2-Methoxycyclopentanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-Methoxycyclopentan-1-ol is unique due to its specific combination of a methoxy and hydroxyl group on a chiral cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable in stereoselective synthesis and chiral applications.
Eigenschaften
CAS-Nummer |
7429-45-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
YVXLDOASGKIXII-UHFFFAOYSA-N |
SMILES |
COC1CCCC1O |
Kanonische SMILES |
COC1CCCC1O |
Key on ui other cas no. |
13051-91-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















